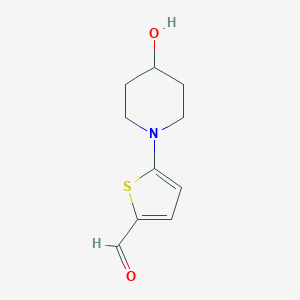

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-7-9-1-2-10(14-9)11-5-3-8(13)4-6-11/h1-2,7-8,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNLQHONMNFZJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377004 | |

| Record name | 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207290-72-0 | |

| Record name | 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (CAS 207290-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a heterocyclic organic compound featuring a thiophene ring substituted with a 4-hydroxypiperidine moiety and a formyl group. While detailed experimental and biological data in the public domain are scarce, its structural motifs suggest its potential as a versatile building block in medicinal chemistry and materials science. The thiophene core is a well-established pharmacophore in drugs targeting the central nervous system, and the 4-hydroxypiperidine group can enhance solubility and provide a key interaction point for biological targets. This document summarizes the available physicochemical properties of this compound and explores its potential applications based on the known reactivity of its constituent functional groups.

Chemical and Physical Properties

A comprehensive summary of the known quantitative data for this compound is presented in the table below. This information has been aggregated from various chemical suppliers.

| Property | Value |

| CAS Number | 207290-72-0 |

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 143 - 147 °C |

| Purity | ≥97% to ≥98% (typically by GC) |

| SMILES | O=Cc1ccc(s1)N2CCC(O)CC2 |

| InChI Key | Not readily available in searched literature. |

Potential Applications in Research and Development

While specific experimental applications of this compound are not detailed in publicly available literature, its structure suggests several potential uses in drug discovery and organic synthesis.

-

Medicinal Chemistry: The thiophene nucleus is a privileged scaffold found in numerous FDA-approved drugs, including those for neurological disorders.[1] The lipophilicity of the thiophene ring can aid in crossing the blood-brain barrier.[1] The 4-hydroxypiperidine moiety can improve aqueous solubility and provides a hydrogen bond donor and acceptor, which can be crucial for target binding. This compound serves as a potential starting material for the synthesis of novel inhibitors or modulators for various biological targets. Thiophene-based compounds have shown activity as inhibitors of enzymes such as c-Jun N-terminal kinase 3 (JNK3), which are implicated in neurodegenerative diseases.[2]

-

Organic Synthesis: The aldehyde functional group is highly reactive and can participate in a wide array of chemical transformations, including but not limited to:

-

Reductive amination to form secondary and tertiary amines.

-

Wittig reactions to form alkenes.

-

Aldol condensations to form α,β-unsaturated ketones.

-

Oxidation to a carboxylic acid.

-

Reduction to an alcohol.

-

This reactivity makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity.

Hypothetical Synthesis Workflow

Detailed experimental protocols for the synthesis of this compound are not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles. A likely method would involve a nucleophilic aromatic substitution reaction between 5-bromo-2-thiophenecarbaldehyde and 4-hydroxypiperidine.

Below is a conceptual workflow for this proposed synthesis.

Caption: Hypothetical synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity of this compound. No studies have been found that detail its screening against biological targets, its mechanism of action, or its involvement in any signaling pathways. While thiophene derivatives are known to be involved in various therapeutic areas, including neurodegenerative disorders, specific data for this compound is lacking.[3][4] The general potential of thiophene-based compounds in this area is illustrated in the conceptual diagram below.

Caption: General therapeutic potential of thiophene derivatives in neurological disorders.

Conclusion and Future Directions

This compound is a commercially available compound with physicochemical properties that make it an attractive starting point for chemical synthesis and drug discovery endeavors. However, the lack of published research on this specific molecule means that its true potential remains to be explored. Future work should focus on:

-

Synthesis and Characterization: Detailed reporting of synthetic protocols and full characterization of the compound and its derivatives.

-

Biological Screening: Evaluation of the compound in a variety of biological assays, particularly those relevant to neurological disorders, to identify potential therapeutic activities.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to understand the contribution of the different structural components to any observed biological activity.

The information presented in this guide is intended to provide a foundation for researchers interested in exploring the potential of this compound. It is clear that significant experimental work is required to fully elucidate the chemical and biological properties of this compound.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde. In the absence of published experimental spectra for this specific molecule, this document offers predicted spectral data based on the analysis of its constituent chemical moieties: a 2-thiophenecarbaldehyde core and a 4-hydroxypiperidine substituent. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering insights into the structural characterization of this and similar heterocyclic compounds. Included are generalized experimental protocols for acquiring high-quality NMR spectra and logical workflow diagrams relevant to the characterization and development of novel chemical entities.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical structure of this compound suggests a complex and informative NMR spectrum. The predicted chemical shifts are based on established values for 2-formylthiophene and 4-hydroxypiperidine, with adjustments for the electronic effects of the substituents. The tables below summarize the expected quantitative data.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| Aldehyde-H | 9.7 - 9.9 | s | - |

| Thiophene-H3 | 6.9 - 7.1 | d | 4.0 - 5.0 |

| Thiophene-H4 | 6.1 - 6.3 | d | 4.0 - 5.0 |

| Piperidine-H2ax, H6ax | 3.4 - 3.6 | m | - |

| Piperidine-H2eq, H6eq | 3.0 - 3.2 | m | - |

| Piperidine-H4 | 3.8 - 4.0 | m | - |

| Piperidine-H3ax, H5ax | 1.9 - 2.1 | m | - |

| Piperidine-H3eq, H5eq | 1.6 - 1.8 | m | - |

| Hydroxyl-H | Variable (solvent dependent) | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| Aldehyde-C | 182 - 185 |

| Thiophene-C2 | 145 - 148 |

| Thiophene-C5 | 160 - 165 |

| Thiophene-C3 | 125 - 128 |

| Thiophene-C4 | 110 - 115 |

| Piperidine-C2, C6 | 50 - 55 |

| Piperidine-C4 | 65 - 70 |

| Piperidine-C3, C5 | 30 - 35 |

Experimental Protocols for NMR Spectroscopy

The following provides a general methodology for obtaining high-resolution ¹H and ¹³C NMR spectra of compounds such as this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the hydroxyl group.

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).

¹H NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the TMS signal.

¹³C NMR Spectroscopy

-

Instrument: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Calibrate the spectrum using the solvent signal or TMS.

Visualization of Workflows and Logical Relationships

In the context of drug discovery and development, the characterization of a novel compound is a critical step. The following diagrams illustrate the logical workflow for compound characterization and the process of NMR spectral interpretation.

Caption: Workflow for the synthesis, characterization, and evaluation of a novel chemical entity.

Caption: Logical relationships in the interpretation of ¹H NMR spectral data for structure elucidation.

Mass Spectrometry Analysis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the mass spectrometry analysis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a compound of interest for researchers, scientists, and drug development professionals. Due to the absence of published experimental mass spectra for this specific molecule, this document presents a theoretical fragmentation pattern based on established principles of mass spectrometry and the known behavior of its constituent chemical moieties.

Compound Overview

This compound possesses a molecular formula of C₁₀H₁₃NO₂S and a molecular weight of approximately 211.28 g/mol .[1][2][3][4] Its structure, featuring a thiophenecarbaldehyde core linked to a 4-hydroxypiperidine group, suggests a rich fragmentation pattern under mass spectrometric analysis. The exact mass of the molecule is 211.0670 g/mol .[4]

Proposed Fragmentation Pathway

The proposed fragmentation pathway for this compound under electron ionization (EI) is initiated by the formation of the molecular ion [M]⁺• at m/z 211. Subsequent fragmentation is likely to proceed through several key pathways, primarily involving the piperidine ring and the bond connecting it to the thiophene ring.

A primary fragmentation event is anticipated to be the alpha-cleavage adjacent to the nitrogen atom of the piperidine ring, leading to the loss of a C₄H₈NO• radical and formation of a stable cation. Another significant fragmentation pathway likely involves the cleavage of the C-N bond between the thiophene and piperidine rings. Further fragmentation of the resulting ions can also be expected.

Quantitative Data Summary

The following table summarizes the proposed major ions and their corresponding mass-to-charge ratios (m/z) for the mass spectrometry analysis of this compound. The relative abundance is a theoretical estimation.

| Ion | Proposed Structure | m/z (Theoretical) | Relative Abundance (Estimated) |

| [M]⁺• | Molecular Ion | 211 | Moderate |

| [M-H]⁺ | 210 | Low | |

| [M-CHO]⁺ | 182 | Low | |

| [M-C₄H₈NO]⁺ | 126 | High | |

| [C₅H₂OS-CHO]⁺ | 111 | Moderate | |

| [C₅H₁₀NO]⁺ | 100 | High | |

| [C₅H₈N]⁺ | 82 | Moderate |

Visualization of Proposed Fragmentation Pathway

The logical relationship of the proposed fragmentation pathway is depicted in the following diagram:

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following is a general experimental protocol for the mass spectrometry analysis of this compound.

5.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for direct infusion analysis or 1 µg/mL for LC-MS analysis.

5.2. Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is generally preferred for its soft ionization, which helps in preserving the molecular ion.

-

ESI Positive Mode Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 600 L/h

-

-

-

Mass Analyzer:

-

Scan Range: m/z 50-500

-

Acquisition Mode: Full scan and product ion scan (MS/MS) modes.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and observe a range of fragment ions.

-

5.3. Data Acquisition and Analysis

-

Direct Infusion: Introduce the working solution directly into the ion source at a flow rate of 5-10 µL/min.

-

LC-MS Analysis (Optional): For analysis of complex mixtures, an upstream liquid chromatography separation can be employed.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

-

Data Processing: Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions. Compare the experimental m/z values with the theoretical values to confirm the proposed fragmentation pathway.

Workflow Diagram

The following diagram illustrates the general workflow for the mass spectrometry analysis of the target compound.

References

A Technical Guide to the Purity and Stability of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde (CAS No: 207290-72-0), a key intermediate in organic synthesis and pharmaceutical development.[1] Given its role in the synthesis of complex molecules and potential therapeutic agents, particularly those targeting neurological disorders, ensuring its purity and understanding its stability profile is of paramount importance for reproducible research and the development of safe and effective pharmaceuticals.[1]

Compound Profile

This compound is a versatile compound featuring a thiophene ring, which enhances its reactivity, and a hydroxypiperidine moiety that contributes to its solubility and biological activity.[1]

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde, 2-Thiophenecarboxaldehyde, 5-(4-hydroxy-1-piperidinyl)- |

| CAS Number | 207290-72-0[1][2][3] |

| Molecular Formula | C₁₀H₁₃NO₂S[2][3] |

| Molecular Weight | 211.28 g/mol [2][3] |

| Appearance | Light yellow to brown crystalline powder[1] |

| Melting Point | 143 - 147 °C[1] |

| SMILES | O=CC1=CC=C(N2CCC(O)CC2)S1[3] |

Purity Assessment

The purity of an active pharmaceutical ingredient (API) or intermediate is critical as impurities can affect the efficacy, safety, and stability of the final drug product. Commercial suppliers of this compound typically state a purity level determined by analytical techniques.

| Supplier Type | Reported Purity Level | Method |

| Research Grade Supplier A | ≥ 98% | Gas Chromatography (GC)[1] |

| Research Grade Supplier B | ≥ 97% | Not Specified[3] |

| Research Grade Supplier C | 97% | Not Specified[2] |

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for determining the purity of this compound and quantifying its impurities. This method should be validated for specificity, linearity, accuracy, precision, and robustness before implementation.

Objective: To develop a stability-indicating HPLC method to separate the main compound from potential process-related impurities and degradation products.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

-

Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Data acquisition and processing software.

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or purified)

-

Formic Acid or Trifluoroacetic Acid (for pH adjustment)

-

This compound reference standard and sample.

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to 95% A, 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm (or determined by UV scan of the main peak)

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Accurately weigh about 10 mg of the reference standard and dissolve in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to prepare a 100 µg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard solution.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Processing:

-

Identify the peak corresponding to this compound based on the retention time of the reference standard.

-

Calculate the purity using the area normalization method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Purity Analysis Workflow

The following diagram illustrates a typical workflow for the development and validation of an analytical method for purity assessment.

Caption: Workflow for Purity Method Development and Validation.

Stability Assessment and Forced Degradation

Stability testing is crucial for determining the shelf-life and storage conditions of a drug substance. Forced degradation studies, or stress testing, are performed to identify potential degradation products and establish the intrinsic stability of a molecule.[4][5] These studies are essential for developing stability-indicating analytical methods.[4][6] The industry-accepted target for degradation is typically between 5-20%.[4][6]

While specific stability data for this compound is not publicly available, a forced degradation study can be designed based on its chemical structure and general regulatory guidelines.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Procedure:

-

Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

-

Expose aliquots of the solution to the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for several hours.

-

Oxidative Degradation: Add 3-6% H₂O₂ and keep at room temperature for several hours.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80-100 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

At specified time points, withdraw samples, neutralize if necessary (for acid/base hydrolysis), and dilute to a suitable concentration.

-

Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (such as the one described in Section 2.1).

-

Use a PDA detector to check for peak purity and identify the formation of new peaks (degradants).

-

If significant degradation is observed, further analysis using LC-MS can be employed to identify the structure of the degradation products.[7]

Potential Degradation Pathways

The structure of this compound contains several functional groups susceptible to degradation. The aldehyde group is prone to oxidation, the thiophene ring's sulfur atom can be oxidized, and the molecule could undergo other hydrolytic or photolytic reactions.

Caption: Potential Degradation Pathways for the Compound.

Conclusion

This compound is a valuable chemical intermediate with commercially available grades of high purity. For its application in drug development, a rigorous assessment of purity and stability is essential. This guide outlines standard methodologies for these assessments, including a robust HPLC protocol for purity determination and a comprehensive forced degradation study design. While the compound is expected to be most susceptible to oxidative degradation, a full stability study is required to establish its degradation profile, which is critical for ensuring the quality, safety, and efficacy of any resulting pharmaceutical products.

References

In-depth Technical Guide: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a key intermediate in pharmaceutical research and development. This document consolidates available data on its chemical properties, synthesis, and its role as a building block for therapeutic agents, particularly in the fields of neurodegenerative diseases and oncology.

Chemical Identity and Synonyms

This compound is a substituted thiophene derivative. For clarity and comprehensive literature searching, a list of its synonyms and key identifiers is provided below.

| Identifier Type | Value |

| Primary Name | This compound |

| CAS Number | 207290-72-0 |

| Molecular Formula | C₁₀H₁₃NO₂S |

| Molecular Weight | 211.28 g/mol |

| IUPAC Name | 5-(4-hydroxypiperidin-1-yl)thiophene-2-carbaldehyde |

| Other Synonyms | 5-(4-Hydroxypiperidin-1-yl)thiophene-2-carboxaldehyde, 5-(4-hydroxypiperidino)thiophene-2-carboxaldehyde |

Physicochemical Properties

The following table summarizes the known physicochemical properties of this compound, compiled from various chemical supplier databases.

| Property | Value | Source |

| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK--, --INVALID-LINK-- |

| Melting Point | 137-139 °C or 143-147 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 417.8 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.321 g/cm³ | --INVALID-LINK-- |

| Flash Point | 206.5 °C | --INVALID-LINK-- |

| Refractive Index | 1.642 | --INVALID-LINK-- |

| Vapor Pressure | 9.97E-08 mmHg at 25°C | --INVALID-LINK-- |

Role in Pharmaceutical Synthesis

This compound is a versatile intermediate primarily utilized in the synthesis of complex heterocyclic molecules for drug discovery.[1][2][3] Its chemical structure, featuring a reactive aldehyde group and a hydroxypiperidine moiety on a thiophene scaffold, makes it a valuable starting material for creating a diverse range of derivatives.[1][2][3]

The thiophene ring is a common pharmacophore in many approved drugs, and its lipophilicity can contribute to blood-brain barrier penetration, which is crucial for drugs targeting the central nervous system. The hydroxypiperidine group can influence solubility and provide a site for further chemical modification.

Application in Neurodegenerative Disease Research

This compound is frequently cited as a key intermediate in the development of therapeutic agents for neurological disorders.[1][2] Thiophene derivatives are being explored for their potential to modulate biological targets relevant to neurodegenerative diseases, such as inhibiting acetylcholinesterase or modulating the aggregation of amyloid-β. Research in this area is ongoing to identify novel treatments for conditions like Alzheimer's and Parkinson's disease.

Intermediate for PARP Inhibitors

The scaffold of this compound is relevant to the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP inhibitors are a class of targeted cancer therapies, and the development of new and more selective inhibitors is an active area of research. Thienopyridinones and thienopyrimidinones, which can be synthesized from thiophene precursors, have shown potent inhibitory activity against PARP.

Experimental Protocols

A general procedure for the synthesis of related thiophenecarboxamides involves the cyclization of precursor molecules in the presence of a base. For example, the synthesis of certain thiophene-2-carboxamide derivatives has been achieved through the condensation of N-(4-acetylphenyl)-2-chloroacetamide with functionalized thiocarbamoyl compounds in the presence of sodium methoxide in boiling dioxane.

Signaling Pathways and Biological Activity

Currently, there is no publicly available quantitative biological data (e.g., IC₅₀, Kᵢ values) specifically for this compound. Its primary role described in the literature is that of a synthetic intermediate. The biological activity of the final compounds derived from this intermediate will depend on the subsequent modifications and the target they are designed to inhibit.

For instance, if used to synthesize a PARP inhibitor, the final molecule would be involved in the DNA damage repair pathway. PARP enzymes, particularly PARP-1, are crucial for repairing single-strand DNA breaks. By inhibiting PARP, the accumulation of unrepaired DNA damage can lead to cell death, a mechanism that is particularly effective in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.

The logical workflow for the utilization of this compound in a drug discovery program is outlined in the diagram below.

References

The Biological Potential of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde Derivatives: A Technical Guide for Drug Discovery Professionals

Disclaimer: Publicly available research specifically detailing the biological activities of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde and its direct derivatives is limited. This technical guide, therefore, synthesizes data from structurally related thiophene-piperidine conjugates and general thiophene derivatives to forecast the potential therapeutic applications and guide future research for this specific compound class. The experimental protocols and potential mechanisms of action are based on established methodologies for evaluating analogous heterocyclic compounds.

Introduction

Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, prized for their diverse chemical properties and wide range of biological activities. Within this vast chemical space, molecules combining thiophene and piperidine rings represent a particularly promising area for drug discovery. Thiophene, a sulfur-containing five-membered aromatic ring, is a well-established pharmacophore found in numerous drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] The piperidine moiety, a saturated six-membered nitrogen-containing ring, is frequently incorporated into drug candidates to enhance solubility, modulate basicity, and provide a key interaction point with biological targets.

The conjunction of a 2-thiophenecarbaldehyde scaffold with a 4-hydroxypiperidino substituent creates a molecule with significant therapeutic potential. The aldehyde group serves as a versatile chemical handle for further derivatization, while the hydroxyl group on the piperidine ring offers an additional site for hydrogen bonding, potentially enhancing target affinity and specificity. This guide explores the prospective anticancer and antimicrobial activities of this scaffold, drawing parallels from closely related structures and outlining the experimental frameworks necessary for their evaluation.

Synthesis and Derivatization Strategy

The synthesis of the core structure, this compound, would likely proceed via a nucleophilic aromatic substitution reaction. The aldehyde group at the 2-position of the thiophene ring activates the 5-position for substitution by an amine. The aldehyde can be protected during this step if necessary. Subsequent reactions can then be performed on the aldehyde to create a library of derivatives, such as Schiff bases, hydrazones, or chalcones, to explore structure-activity relationships (SAR).

Caption: Proposed synthesis of this compound derivatives.

Potential Biological Activities

Anticancer Potential

Thiophene derivatives are widely recognized for their anticancer properties, acting through diverse mechanisms including the inhibition of kinases, interaction with tubulin, and induction of apoptosis.[1] The incorporation of a piperidine ring can further enhance this activity. Studies on various thiophene-piperidine conjugates have shown moderate to good cytotoxic activity against human cancer cell lines, with some compounds proving more potent than the reference drug doxorubicin.[2]

The potential mechanisms for anticancer action are varied. Some thiophene derivatives have been shown to induce apoptosis by activating caspases and disrupting the mitochondrial membrane potential.[3] Others may act as inhibitors of key signaling proteins crucial for cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) or protein tyrosine phosphatase 1B (PTP1B).[3][4]

Caption: Hypothetical intrinsic apoptosis pathway induced by a thiophene derivative.[3]

Table 1: Anticancer Activity of Structurally Related Thiophene Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |

| Chloro derivative 3b | HepG2 (Liver) | MTT | 3.105 ± 0.14 | Doxorubicin | - | [4] |

| Chloro derivative 3b | PC-3 (Prostate) | MTT | 2.15 ± 0.12 | Doxorubicin | - | [4] |

| Thienopyrrole 4c | HepG2 (Liver) | MTT | 3.023 ± 0.12 | Doxorubicin | - | [4] |

| Thienopyrrole 4c | PC-3 (Prostate) | MTT | 3.12 ± 0.13 | Doxorubicin | - | [4] |

| Thiadiazole 20b | HepG-2 (Liver) | MTT | 8.03 ± 0.5 | Cisplatin | 1.40 ± 1.1 | [5] |

| Thiadiazole 20b | A-549 (Lung) | MTT | 4.37 ± 0.7 | Cisplatin | 0.95 ± 0.90 | [5] |

Note: The compounds listed are analogs and not direct derivatives of this compound.

Antimicrobial Potential

Heterocyclic compounds, including those with thiophene and piperidine scaffolds, are a rich source of antimicrobial agents.[6] Thiophene derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[7] The mechanism of action is often attributed to the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis. The intrinsic resistance of Gram-negative bacteria, due to their lipopolysaccharide outer membrane, makes promising activity against strains like Pseudomonas aeruginosa particularly noteworthy.[8] Piperidine derivatives have also shown significant antibacterial and antifungal activities.[9][10]

Table 2: Antimicrobial Activity of Structurally Related Thiophene & Piperidine Derivatives

| Compound Class/ID | Microorganism | Assay Type | Activity Metric | Result | Source |

| Thiophene derivative 7 | Pseudomonas aeruginosa | Agar Well Diffusion | Inhibition Zone | More potent than Gentamicin | [8] |

| Amino thiophene 7b | Staphylococcus aureus | - | Activity Index vs. Ampicillin | 83.3% | [7] |

| Amino thiophene 7b | Bacillus subtilis | - | Activity Index vs. Ampicillin | 82.6% | [7] |

| Amino thiophene 7b | Pseudomonas aeruginosa | - | Activity Index vs. Ampicillin | 86.9% | [7] |

| 5-(thiophen-2-yl)-1H-tetrazole | E. coli / P. aeruginosa | Broth Microdilution | MIC | 0.62 - 1.25 mg/mL | [11] |

| Piperidine derivative 6 | Various Bacteria | - | MIC | Strongest inhibitory activity in its series | [10] |

Note: The compounds listed are analogs and not direct derivatives of this compound.

Key Experimental Protocols

A systematic in vitro evaluation is crucial to determine the biological potential of novel chemical entities. The workflow typically begins with broad screening for activity, followed by more detailed mechanistic studies for promising lead compounds.

Caption: General workflow for the in vitro evaluation of novel chemical derivatives.[3][12]

Protocol: Cell Viability Assessment (MTT Assay)[3][12][13]

This assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Target this compound derivative.

-

Human cancer cell lines (e.g., HepG2, MCF-7, A549).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

96-well microplates.

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (37°C, 5% CO₂) to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)[14][15]

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Target this compound derivative.

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microplates.

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Positive control antibiotic (e.g., Ampicillin, Gentamicin) and negative control (vehicle).

-

-

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to achieve a range of concentrations.

-

Inoculation: Adjust the microbial culture to a 0.5 McFarland turbidity standard and further dilute it in broth. Add the standardized inoculum to each well of the microplate.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion and Future Directions

While direct experimental evidence is not yet available, the analysis of structurally similar thiophene-piperidine derivatives strongly suggests that this compound derivatives are a promising scaffold for the development of new therapeutic agents. The combination of the biologically active thiophene ring and the pharmacokinetically favorable piperidine moiety, along with versatile handles for derivatization, makes this compound class a high-priority target for synthesis and evaluation.

Future research should focus on:

-

Synthesis and Characterization: The primary objective is to synthesize the core molecule and a diverse library of its derivatives to enable comprehensive biological screening.

-

In Vitro Screening: The synthesized compounds should be subjected to a battery of in vitro assays, including cytotoxicity screening against a panel of cancer cell lines and antimicrobial susceptibility testing against clinically relevant pathogens.

-

Mechanistic Studies: For any lead compounds identified, further studies are essential to elucidate their mechanism of action, which will be critical for optimization and further development.

-

Structure-Activity Relationship (SAR) Analysis: A systematic SAR study will help identify the key structural features responsible for the observed biological activity, guiding the design of more potent and selective analogs.

The exploration of this novel chemical space holds significant potential for the discovery of next-generation anticancer and antimicrobial drugs.

References

- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer activity of novel thiophenes containing a biological active diphenylsulfone, diazepin, piperidine, oxazepine, acryladehyde and sulfonamide moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

The Emerging Role of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, a heterocyclic compound featuring a core thiophene ring, is gaining recognition as a versatile and valuable building block in medicinal chemistry. While primarily utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, its intrinsic structural motifs—the electron-rich thiophene ring, the nucleophilic piperidine, and the reactive carbaldehyde group—position it at the crossroads of synthetic feasibility and biological potential. This technical guide provides a comprehensive overview of its known applications, physicochemical properties, and its prospective role in drug discovery, extrapolated from the extensive bioactivity of the broader thiophene class of compounds, particularly in the domain of kinase inhibition and neurology. Detailed experimental workflows and potential signaling pathway interactions are presented to equip researchers with the foundational knowledge for future investigations.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs for a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases. Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, makes it a cornerstone of modern drug design. This compound (CAS No. 207290-72-0) emerges as a significant derivative, combining the thiophene core with a 4-hydroxypiperidine moiety. This addition enhances aqueous solubility and provides a crucial hydrogen bond donor/acceptor site, which can be pivotal for molecular recognition at biological targets. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, allowing for the facile construction of diverse chemical libraries.

Although direct pharmacological data on this specific intermediate is not extensively published, its role in the synthesis of agents for neurological disorders has been noted. Furthermore, the prevalence of the substituted thiophene framework in potent kinase inhibitors suggests a promising, yet underexplored, therapeutic potential for derivatives of this compound.

Physicochemical Properties and Synthesis

Understanding the fundamental properties of this compound is essential for its application in drug synthesis and design. Key quantitative data is summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 207290-72-0 | N/A |

| Molecular Formula | C₁₀H₁₃NO₂S | N/A |

| Molecular Weight | 211.28 g/mol | N/A |

| Melting Point | 137-147 °C | N/A |

| Topological Polar Surface Area (TPSA) | 40.54 Ų | N/A |

| logP (calculated) | 1.52 | N/A |

| Hydrogen Bond Donors | 1 | N/A |

| Hydrogen Bond Acceptors | 4 | N/A |

| Rotatable Bonds | 2 | N/A |

General Synthesis Protocol

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common synthetic route is outlined below.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

-

Reactants: 5-Bromo-2-thiophenecarbaldehyde, 4-hydroxypiperidine, a suitable base (e.g., potassium carbonate, sodium tert-butoxide), and a polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)).

-

Reaction Setup: To a solution of 5-Bromo-2-thiophenecarbaldehyde in the chosen solvent, add 4-hydroxypiperidine (typically 1.1-1.5 equivalents) and the base (2-3 equivalents).

-

Heating: The reaction mixture is heated, often to temperatures between 80-120 °C, and stirred for several hours (4-24h) until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous phase is then extracted multiple times with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the final compound.

The following diagram illustrates a generalized workflow for the synthesis and purification process.

Role in Medicinal Chemistry: A Hub for Derivatization

The true value of this compound lies in its utility as a scaffold for generating diverse libraries of bioactive molecules. The aldehyde group is a versatile functional handle for various chemical transformations.

Reductive Amination

The carbaldehyde can be readily converted into a diverse range of secondary and tertiary amines via reductive amination, introducing new pharmacophoric elements.

Wittig and Horner-Wadsworth-Emmons Reactions

These reactions allow for the extension of the carbon chain with the formation of alkenes, which can serve as isosteres for amide bonds or as precursors for further functionalization.

Condensation Reactions

Reaction with hydrazines, hydroxylamines, or other nucleophiles can generate hydrazones, oximes, and other heterocyclic systems, significantly expanding the chemical space.

Potential Therapeutic Applications: Focus on Kinase Inhibition

While direct biological data is scarce, the structural components of the title compound are frequently found in potent kinase inhibitors. The thiophene ring acts as a stable, planar scaffold that can engage in pi-stacking and hydrophobic interactions within the ATP-binding pocket of many kinases. The piperidine moiety can extend into solvent-exposed regions or form key hydrogen bonds, enhancing both potency and selectivity.

Numerous studies have demonstrated that thiophene derivatives exhibit potent inhibitory activity against a range of kinases, including Akt, protein kinase CK2, and others involved in oncogenic signaling.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

Derivatives synthesized from this compound could potentially target key nodes in oncogenic pathways like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. The diagram below illustrates this pathway and the potential point of intervention.

General Experimental Protocol: Kinase Inhibition Assay

To evaluate novel derivatives as kinase inhibitors, a standardized biochemical assay is typically employed.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagents: Kinase enzyme, substrate peptide, ATP, test compounds (derivatives of this compound) serially diluted in DMSO, and ADP-Glo™ reagents.

-

Kinase Reaction: Set up the kinase reaction in a 384-well plate by adding the kinase, substrate/ATP mix, and the test compound or DMSO control. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

ATP Depletion: Stop the kinase reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes.

-

Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP formed. Incubate for 30-60 minutes.

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.

The workflow for a typical kinase inhibitor screening cascade is shown below.

Conclusion and Future Directions

This compound is a strategically important molecule in medicinal chemistry. Its primary role as a synthetic intermediate provides access to a vast and diverse chemical space. While direct biological profiling of this compound is limited, the well-established therapeutic relevance of the substituted thiophene scaffold, particularly in kinase inhibition and neurology, strongly suggests that its derivatives are of significant interest for future drug discovery programs.

Future research should focus on the synthesis and systematic biological evaluation of novel compound libraries derived from this versatile scaffold. Screening these libraries against panels of kinases, G-protein coupled receptors, and other targets relevant to neurological and oncological diseases could uncover novel lead compounds. The insights provided in this guide, including synthetic strategies and generalized screening protocols, offer a foundational framework for initiating such research endeavors.

Methodological & Application

Synthesis of Novel Bioactive Derivatives from 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile starting material, 5-(4-hydroxypiperidino)-2-thiophenecarbaldehyde. This heterocyclic aldehyde is a valuable building block for the development of new chemical entities with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The protocols outlined below focus on the synthesis of thiosemicarbazone and chalcone derivatives, leveraging the reactivity of the aldehyde functional group.

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are a well-established class of compounds known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The synthesis of thiosemicarbazone derivatives from this compound involves a condensation reaction with a substituted thiosemicarbazide.

Experimental Protocol: Synthesis of 2-(4-(4-hydroxypiperidin-1-yl)benzylidene)hydrazine-1-carbothioamide Analogues

This protocol is adapted from the general synthesis of hydroxypiperidine-substituted thiosemicarbazones and is expected to yield the desired derivatives with high purity.[1]

Materials:

-

This compound

-

N⁴-Substituted thiosemicarbazides (e.g., 4-phenylthiosemicarbazide, 4-ethylthiosemicarbazide, etc.)

-

Ethanol

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

-

To this solution, add the appropriate N⁴-substituted thiosemicarbazide (1.1 equivalents).

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the precipitated product is collected by filtration.

-

Wash the solid product with cold ethanol to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure thiosemicarbazone derivative.

Characterization:

The structure of the synthesized thiosemicarbazone derivatives can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry can be used to confirm the molecular weight. In the ¹H NMR spectra, the formation of the thiosemicarbazone is typically confirmed by the appearance of two singlets for the NH protons and a singlet for the azomethine proton (-CH=N-).[1]

Quantitative Data: Anticancer Activity of Analogous Thiosemicarbazones

While specific data for derivatives of this compound is not yet available in the cited literature, analogous hydroxypiperidine-substituted thiosemicarbazones have demonstrated significant anticancer activity. The following table summarizes the in vitro cytotoxicity of representative compounds against the A549 lung cancer cell line and a non-cancerous cell line (BEAS2B) to indicate selectivity.[1]

| Compound ID | R Group (on Thiosemicarbazide) | A549 IC₅₀ (µM) | BEAS2B IC₅₀ (µM) | Selectivity Index (SI) |

| 5b | 4-Fluorophenyl | 2.81 | >30 | 10.3 |

| 5f | 2,3-Dichlorophenyl | 0.58 | 16.76 | 28.9 |

IC₅₀: Half-maximal inhibitory concentration. A lower value indicates higher potency. SI: Selectivity Index (IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells). A higher value indicates greater selectivity for cancer cells.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and are known to possess a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] The synthesis of chalcones from this compound is achieved through a Claisen-Schmidt condensation with a substituted acetophenone.

Experimental Protocol: Synthesis of Thiophene-Containing Chalcones

This protocol is based on the well-established Claisen-Schmidt condensation for the synthesis of chalcones containing a thiophene ring.[3][4]

Materials:

-

This compound

-

Substituted acetophenones (e.g., acetophenone, 4-methoxyacetophenone, etc.)

-

Ethanol

-

Aqueous Potassium Hydroxide (KOH) solution

Procedure:

-

In an iodine flask, prepare an equimolar mixture of this compound (0.01 mol) and the substituted acetophenone (0.01 mol) in 30 mL of ethanol.

-

To this reaction mixture, add an aqueous solution of KOH.

-

Place the flask on a magnetic stirrer and stir the reaction mixture for 6-8 hours at room temperature.

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into crushed ice.

-

The precipitated crude product is collected by filtration, washed with water, and dried.

-

The crude chalcone can be purified by recrystallization from a suitable solvent.

Characterization:

The structure of the synthesized chalcones can be elucidated using IR and NMR spectroscopy. The IR spectra of chalcones typically show a characteristic C=O stretching band. The ¹H NMR spectra are expected to show two doublets for the vinylic protons with a coupling constant indicative of a trans configuration of the double bond.

Quantitative Data: Anticancer Activity of Analogous Thiophene-Containing Chalcones

Specific cytotoxic data for chalcones derived from this compound is not available in the reviewed literature. However, the following table presents the anticancer activity of analogous bis-chalcone derivatives containing a thiophene moiety against various cancer cell lines.[4]

| Compound ID | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) | MCF7 (Breast) IC₅₀ (µM) |

| 5a | 41.99 ± 7.64 | 18.10 ± 2.51 | 7.87 ± 2.54 |

| 5b | Not specified | Not specified | 4.05 ± 0.96 |

| 9a | Not specified | 17.14 ± 0.66 | Not specified |

| 9b | 92.42 ± 30.91 | Not specified | Not specified |

Visualizations

Synthetic Workflow for Thiosemicarbazone Derivatives

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Synthetic Workflow for Chalcone Derivatives

Caption: General workflow for the synthesis of chalcone derivatives.

Potential Signaling Pathway for Anticancer Activity

While the precise mechanisms of action for derivatives of this compound require further investigation, many thiophene-based anticancer agents are known to induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that could be a potential mechanism of action.

Caption: Simplified intrinsic apoptosis pathway.

References

- 1. Synthesis, antiproliferative activity targeting lung cancer and in silico studies of hydroxypiperidine substituted thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 4. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Knoevenagel Condensation with 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Knoevenagel condensation using 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde with various active methylene compounds. The resulting α,β-unsaturated products are of significant interest in medicinal chemistry due to the presence of the electron-rich thiophene moiety and the potential for diverse biological activities.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield a stable C=C bond.[1][2] This reaction is a cornerstone of organic synthesis for creating valuable intermediates for pharmaceuticals, fine chemicals, and functional polymers.[1][3] The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[4]

Data Presentation: Reaction Parameters and Expected Yields

The following table summarizes typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds. These values are based on established protocols for structurally similar aromatic and heterocyclic aldehydes.[1][5]

| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Malononitrile | Piperidine | Ethanol | Reflux | 2 - 4 | 85 - 95 |

| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 4 - 8 | 80 - 90 |

| Cyanoacetic Acid | KOH (20 mol%) | Water (Microwave) | 75 | 0.3 | >95 |

| Barbituric Acid | Glacial Acetic Acid | Ethanol | Reflux | 3 - 5 | 75 - 85 |

| 2-Thiobarbituric Acid | Piperidine | Ethanol | Reflux | 2 - 4 | 80 - 90 |

| 2,4-Thiazolidinedione | Baker's Yeast | Ethanol | Room Temperature | 40 | Good |

Experimental Protocols

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile

This protocol describes a classic and highly effective method for the synthesis of (E)-2-((5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)methylene)malononitrile.

Materials:

-

This compound

-

Malononitrile

-

Piperidine

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser)

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15-20 mL).

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the final product.

Protocol 2: Solvent-Free Condensation with Ethyl Cyanoacetate

This environmentally friendly protocol often leads to high yields in shorter reaction times.

Materials:

-

This compound

-

Ethyl cyanoacetate

-

Ammonium acetate

-

Mortar and pestle or a small reaction vial

-

Magnetic stirrer (optional)

Procedure:

-

In a mortar or a small vial, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).

-

Grind the mixture with a pestle for 5-15 minutes at room temperature, or stir vigorously. The reaction may be exothermic and could solidify upon completion.

-

Monitor the reaction progress by dissolving a small aliquot in a suitable solvent and analyzing by TLC.

-

Once the reaction is complete, the solidified product can be directly collected.

-

Recrystallize the crude product from a suitable solvent like ethanol to achieve higher purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Knoevenagel condensation.

Caption: Generalized experimental workflow for the Knoevenagel condensation.

Potential Biological Action Pathway

Products derived from Knoevenagel condensation are known to exhibit a range of biological activities, which often involve interaction with specific cellular targets like enzymes or receptors. The diagram below illustrates a generalized signaling pathway where a synthesized inhibitor molecule, a potential outcome of this protocol, blocks an enzyme's activity, thereby preventing a cellular response.

Caption: Generalized pathway of enzyme inhibition by a bioactive compound.

References

Application Notes and Protocols for the Reductive Amination of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This process involves the reaction of a carbonyl compound, in this case, 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde, with a primary amine to form an intermediate imine, which is subsequently reduced in situ to the corresponding amine. The resulting N-substituted ((5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)methyl)amine scaffold is of significant interest in the development of novel therapeutic agents due to the prevalence of thiophene and piperidine moieties in biologically active compounds.

These application notes provide a detailed protocol for the reductive amination of this compound with various primary amines, a summary of expected outcomes, and a generalized workflow.

General Reaction Scheme

The overall transformation involves the condensation of the aldehyde with a primary amine to form a Schiff base (imine), followed by reduction to the target secondary amine.

Key Considerations for Optimization

-

Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.

-

Sodium borohydride (NaBH₄): A common and cost-effective reducing agent. It can also reduce the starting aldehyde, so it is often added after a period of pre-incubation of the aldehyde and amine to allow for imine formation.[1]

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and more selective reducing agent for imines over aldehydes, allowing for a one-pot procedure where all reagents can be mixed at the start of the reaction.[2][3][4][5][6] It is often the reagent of choice for reductive aminations.

-

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent for imines, particularly effective under mildly acidic conditions.[3][7] However, it is toxic and can generate hydrogen cyanide, requiring careful handling and workup procedures.

-

-

Solvent: The choice of solvent can influence reaction rates and yields.

-

pH: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 5-6), which can be achieved by the addition of a catalytic amount of acetic acid. This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine.

Data Presentation: Representative Reaction Parameters and Yields

| Entry | Primary Amine (R-NH₂) | Reducing Agent | Solvent | Catalyst (equiv.) | Time (h) | Temp (°C) | Yield (%) |

| 1 | Benzylamine | NaBH(OAc)₃ | DCE | Acetic Acid (1.1) | 12 | 25 | 85-95 |

| 2 | Aniline | NaBH(OAc)₃ | DCE | Acetic Acid (1.1) | 18 | 25 | 70-85 |

| 3 | Methylamine (as HCl salt) | NaBH(OAc)₃ | DCE | Et₃N (1.2) | 12 | 25 | 75-90 |

| 4 | Cyclopropylamine | NaBH(OAc)₃ | THF | Acetic Acid (1.1) | 16 | 25 | 80-92 |

| 5 | Benzylamine | NaBH₄ | MeOH | - | 2 (imine) + 2 (red.) | 25 | 80-90 |

Experimental Protocol: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol provides a general method for the reductive amination of this compound with a primary amine using sodium triacetoxyborohydride.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).

-

Solvent Addition: Dissolve the aldehyde in an appropriate volume of anhydrous DCE or THF (e.g., 0.1 M concentration).

-

Amine and Catalyst Addition: To the stirred solution, add the primary amine (1.0-1.2 equiv.) followed by glacial acetic acid (1.1 equiv.).

-

Initiation of Reduction: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise over 10-15 minutes. The addition may be exothermic, and cooling in an ice bath may be necessary for larger-scale reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 12-24 hours).

-

Workup: a. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. b. Stir the mixture vigorously for 30 minutes. c. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. f. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes) to afford the pure N-substituted ((5-(4-hydroxypiperidin-1-yl)thiophen-2-yl)methyl)amine.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination protocol described above.

Caption: General workflow for the reductive amination of this compound.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. figshare.com [figshare.com]

- 7. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]

Application Notes and Protocols for 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structure, featuring a thiophene core, a reactive aldehyde group, and a hydroxypiperidine moiety, makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The thiophene ring is a well-known pharmacophore present in numerous approved drugs, while the hydroxypiperidine group can enhance solubility and provide a handle for further functionalization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds.

Key Applications

The primary applications of this compound as a building block lie in the synthesis of novel therapeutic agents, particularly those with anticancer and antidiabetic properties. The aldehyde functionality readily undergoes condensation reactions with various active methylene compounds to yield a variety of heterocyclic scaffolds.

Synthesis of Thiazolidinedione Derivatives as Potential Antidiabetic and Anticancer Agents

Thiazolidine-2,4-diones (TZDs) are a class of compounds known for their insulin-sensitizing effects, acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] Additionally, certain TZD derivatives have demonstrated potent anticancer activities.[3] The Knoevenagel condensation of this compound with thiazolidine-2,4-dione provides a straightforward route to novel TZD derivatives.

Synthesis of Dihydropyrimidine Derivatives as Potential Anticancer Agents

The Biginelli reaction, a one-pot multicomponent reaction, can be employed to synthesize dihydropyrimidinones (DHPMs) and their thio-analogs.[4][5] These scaffolds are of significant interest due to their wide range of biological activities, including anticancer properties.[6] Reacting this compound with a β-ketoester (e.g., ethyl acetoacetate) and urea or thiourea offers a pathway to novel DHPMs with potential as therapeutic agents. Many thiophene-based compounds have been shown to inhibit tubulin polymerization, a key mechanism in arresting the cell cycle of cancer cells.[7][8][9][10]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of thiazolidinedione and dihydropyrimidine derivatives from this compound. These protocols are based on established methods for similar thiophene aldehydes and may require optimization for this specific substrate.[1][6][11][12]

Protocol 1: Synthesis of 5-((5-(4-Hydroxypiperidin-1-yl)thiophen-2-yl)methylene)thiazolidine-2,4-dione (A Representative Thiazolidinedione Derivative)

Reaction Scheme:

Materials:

-

This compound

-

Thiazolidine-2,4-dione

-

Piperidine (catalyst)

-

Toluene (solvent)

-

Standard laboratory glassware for reflux reactions

-

Magnetic stirrer with heating

-

Thin Layer Chromatography (TLC) apparatus

-

Purification supplies (silica gel for column chromatography or recrystallization solvents)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiazolidine-2,4-dione (1.1 eq) in toluene (15-25 mL per gram of aldehyde).

-

Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 5-7 hours.

-

Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of n-hexane and ethyl acetate).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by filtration and wash with cold toluene.

-

If no precipitate forms, remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, isopropanol).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and determine its melting point.

Representative Data for Analogous Compounds:

| Compound Class | R-group on Aldehyde | Yield (%) | Melting Point (°C) | Reference |